molecular formula C8H6BrN3O2 B1404530 Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate CAS No. 1379297-22-9

Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B1404530
CAS No.: 1379297-22-9
M. Wt: 256.06 g/mol
InChI Key: MDEIINGCHGEFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate typically involves the bromination of imidazo[1,2-a]pyrazine derivatives followed by esterification. One common method includes the reaction of imidazo[1,2-a]pyrazine with bromine in the presence of a suitable solvent, such as acetic acid, to yield the brominated intermediate. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to produce the final compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, often using automated systems to monitor temperature, pressure, and reactant concentrations .

Mechanism of Action

Properties

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-7-10-2-3-12(7)4-5(9)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEIINGCHGEFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN2C1=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.